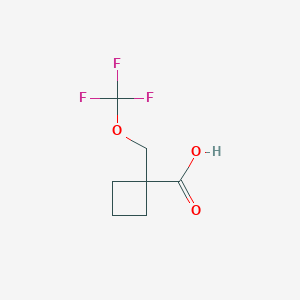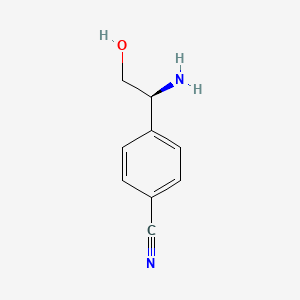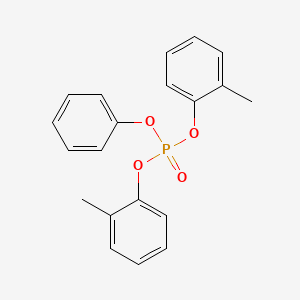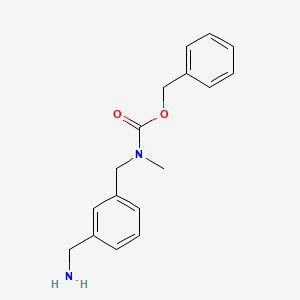
1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid is an organofluorine compound with the molecular formula C7H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a cyclobutanecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with trifluoromethoxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Trifluoromethyl)cyclobutanecarboxylic acid: This compound is similar in structure but lacks the methoxy group, which can significantly alter its chemical properties and applications.
Cyclobutanecarboxylic acid: The non-fluorinated version of the compound, which has different reactivity and uses.
Uniqueness
1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and other advanced materials.
特性
分子式 |
C7H9F3O3 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
1-(trifluoromethoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)13-4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) |
InChIキー |
HLHKGBWPWLHICF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(COC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
![(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B12333993.png)

![(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B12334000.png)
![2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12334005.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)

![(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334020.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-1,3-diazinane-2,4-dione](/img/structure/B12334027.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)


![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)
